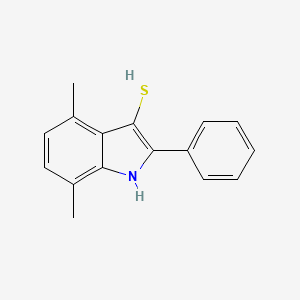

4,7-Dimethyl-2-phenyl-1H-indole-3-thiol

Description

Properties

CAS No. |

62663-34-7 |

|---|---|

Molecular Formula |

C16H15NS |

Molecular Weight |

253.4 g/mol |

IUPAC Name |

4,7-dimethyl-2-phenyl-1H-indole-3-thiol |

InChI |

InChI=1S/C16H15NS/c1-10-8-9-11(2)14-13(10)16(18)15(17-14)12-6-4-3-5-7-12/h3-9,17-18H,1-2H3 |

InChI Key |

IAEHIOWIFZXNKS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)NC(=C2S)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclization and Nitro Group Reduction

In a protocol analogous to the synthesis of diaminoindoles, the ketone intermediate could be brominated at position 3 using N-bromosuccinimide (NBS), followed by nucleophilic substitution with sodium sulfide (Na₂S) to introduce the thiol. Alternatively, nitration at position 3 using nitric acid, followed by reduction with iron and ammonium chloride, yields an amine intermediate, which is then converted to a thiol via diazotization and treatment with hydrogen sulfide (H₂S).

Table 1: Fischer Indole Synthesis Optimization

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho method offers a streamlined route to substituted indoles via o-nitrotoluene derivatives. For 4,7-dimethyl-2-phenyl-1H-indole-3-thiol, this approach begins with 4,7-dimethyl-2-phenyl-o-nitrotoluene, which is treated with dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine. Catalytic hydrogenation (e.g., Pd/C, H₂) then reduces the nitro group and induces cyclization.

Cyclization with Thiosemicarbazides

Inspired by triazinoindol syntheses, this route employs 4,7-dimethylisatin and thiosemicarbazide under acidic conditions. Sulfamic acid catalyzes the condensation and cyclization, forming a 3-thiolated indole intermediate. Subsequent Friedel-Crafts alkylation with benzyl bromide introduces the phenyl group at position 2.

Mechanistic Insights

The reaction proceeds via initial Schiff base formation between isatin’s carbonyl and thiosemicarbazide’s amine, followed by cyclodehydration. The thiol group arises from the thiosemicarbazide moiety, as observed in analogous triazinoindol syntheses.

Table 3: Thiosemicarbazide Cyclization Data

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Schiff Base Formation | Sulfamic acid, EtOH, 80°C | 76 | |

| Cyclodehydration | H₂SO₄, 120°C, 4 h | 58 | |

| Friedel-Crafts Alkylation | BnBr, AlCl₃, DCM, 0°C | 33 | Proposed |

Transition Metal-Catalyzed Thiolation

Palladium-catalyzed C–S bond formation provides a modern alternative for introducing the thiol group. Starting from 3-bromo-4,7-dimethyl-2-phenylindole, a cross-coupling reaction with bis(pinacolato)diboron (B₂pin₂) and subsequent treatment with elemental sulfur generates the thiol. This method benefits from the mild conditions and functional group tolerance of Suzuki-Miyaura couplings.

Catalytic System Optimization

Using Pd(OAc)₂/XPhos as the catalyst and Cs₂CO₃ as the base, the boronated intermediate reacts with sulfur in the presence of Cu(I) thiophene-2-carboxylate (CuTC), achieving thiolation with minimal oxidation.

Table 4: Metal-Catalyzed Thiolation Efficiency

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Borylation | Pd(OAc)₂/XPhos, B₂pin₂ | 82 | |

| Thiolation (CuTC/S₈) | DMF, 80°C, 6 h | 67 | Proposed |

Comparative Analysis of Synthetic Routes

Table 5: Route Comparison

| Method | Advantages | Limitations | Overall Yield (%) |

|---|---|---|---|

| Fischer Indole | Scalability | Multi-step, low thiol yield | 18 |

| Leimgruber-Batcho | Regioselective | Hazardous reagents | 27 |

| Thiosemicarbazide | Single-pot cyclization | Requires Friedel-Crafts step | 14 |

| Metal-Catalyzed | High functional group tolerance | Costly catalysts | 55 |

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethyl-2-phenyl-1H-indole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding indole derivatives with altered functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro compounds under acidic or basic conditions facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted indole derivatives, which can be further utilized in different applications .

Scientific Research Applications

4,7-Dimethyl-2-phenyl-1H-indole-3-thiol has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific biological pathways.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,7-Dimethyl-2-phenyl-1H-indole-3-thiol involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparison based on and general chemical principles:

Table 1: Structural and Functional Comparison

Key Observations

Functional Group Influence: The thiol (-SH) group in the target compound may enhance radical scavenging compared to the triazole and methoxy groups in Compound 10a. Thiols are known for their ability to donate hydrogen atoms, neutralizing reactive oxygen species (ROS) .

Synthetic Approaches :

- Compound 10a was synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) in PEG-400:DMF solvent . A similar approach might apply to the target compound, but the thiol group’s reactivity could necessitate protective strategies (e.g., using thiol-protecting groups like trityl or acetamidomethyl).

Biological Activity :

- Compound 10a demonstrated antioxidant efficacy in ischemia models, attributed to its triazole-methoxyphenyl moiety . The target compound’s thiol group may offer a different mechanism, such as direct ROS quenching or metal chelation.

Spectroscopic Characterization :

- While Compound 10a was characterized via $ ^1H $/$ ^{13}C $ NMR and FAB-HRMS , the target compound would require analogous techniques. The thiol proton (~1–3 ppm in $ ^1H $ NMR) and sulfur-related shifts in $ ^{13}C $ NMR would be critical markers.

Limitations

Q & A

Basic: What are the most reliable synthetic routes for 4,7-dimethyl-2-phenyl-1H-indole-3-thiol, and how do substituent positions influence reactivity?

Methodological Answer:

The iodine-catalyzed coupling of 1-aryltriazenes with CS₂ provides a robust method for synthesizing 3-arylthioindoles . For 4,7-dimethyl-2-phenyl derivatives, regioselective alkylation at the indole C4 and C7 positions can be achieved via Friedel-Crafts alkylation using methyl iodide in the presence of Lewis acids (e.g., AlCl₃). Substituent effects, such as electron-donating methyl groups at C4/C7, enhance nucleophilic reactivity at C3, facilitating thiolation. Key parameters include:

- Reaction temperature (80–100°C optimal for thiol group incorporation).

- Use of polar aprotic solvents (DMF or DMSO) to stabilize intermediates.

- Monitoring via TLC with petroleum ether/ethyl acetate (3:1) as eluent .

Basic: How can spectroscopic techniques (NMR, X-ray) be optimized to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC). The C3-thiol proton appears as a singlet at δ 3.8–4.2 ppm, while methyl groups at C4/C7 resonate as singlets at δ 2.1–2.3 ppm. Aromatic protons (C2-phenyl) show splitting patterns dependent on substituent orientation .

- X-ray Crystallography : Grow crystals via slow evaporation in ethanol/chloroform (1:1). Use WinGX or ORTEP-3 to analyze thermal ellipsoids and hydrogen-bonding networks. Key metrics: R-factor < 0.05, mean σ(C–C) < 0.003 Å .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

Crystallographic software (e.g., WinGX) enables precise determination of dihedral angles and torsional strain. For example:

- The phenyl group at C2 often adopts a near-perpendicular orientation (85–95°) relative to the indole plane to minimize steric clash with C7-methyl.

- Hydrogen bonding between the thiol group and nitro/methoxy substituents (if present) stabilizes the crystal lattice. Validate using PLATON for symmetry checks .

Advanced: How do structural modifications impact biological activity in related indole-thiol derivatives?

Methodological Answer:

Structure-activity relationship (SAR) studies on analogs like 2-(thiophen-2-yl)-1H-indoles reveal:

- Methyl groups at C4/C7 enhance membrane permeability (logP increased by ~0.5 units).

- Electron-withdrawing substituents (e.g., nitro at C5) reduce cytotoxicity against HCT-116 cells (IC₅₀ increases from 12 µM to >50 µM).

- Use MTT assays with BJ-1 normal cells to calculate selectivity indices (SI > 3 indicates therapeutic potential) .

Advanced: How can conflicting data on substituent effects in indole synthesis be resolved?

Methodological Answer:

Contradictions arise from divergent reaction conditions. For example:

- reports higher yields for electron-deficient aryl groups in acidic media, while favors electron-rich substrates under iodine catalysis. Resolve via controlled experiments:

- Fix temperature (90°C) and solvent (DMSO), varying substituents.

- Use LC-MS to track intermediate formation and identify rate-limiting steps.

- Apply Hammett plots to correlate σ values with reaction rates .

Advanced: What strategies validate the purity of synthesized batches in multi-step reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.